Losartan Azide is a chemical compound with the molecular formula and a molecular weight of 447.9 g/mol. It is primarily recognized as an impurity associated with the antihypertensive medication Losartan, which is an angiotensin II receptor antagonist used to treat high blood pressure and protect kidney function in diabetic patients. The presence of azide impurities in pharmaceutical formulations has raised safety concerns, particularly regarding their potential mutagenicity and toxicity.
The synthesis of Losartan Azide typically involves the reaction of a cyano-containing intermediate with an azide reagent. For example, one method involves using toluene as a solvent and a catalyst to facilitate the reaction. After the reaction, water is added to separate the layers, allowing for the removal of residual azide ions using triphenylphosphine .
Losartan Azide has a complex structure characterized by its biphenyl and imidazole components. The structural formula can be represented as follows:
Losartan Azide can undergo various chemical reactions typical for azides, including reduction or substitution reactions. The primary reaction pathway involves its formation during the synthesis of Losartan, where azide groups are introduced into the molecular structure.
Losartan Azide primarily serves as a marker for quality control in the production of Losartan medications. Its presence is monitored due to potential health risks associated with azido impurities in pharmaceutical formulations. Research continues into effective methods for quantifying and controlling these impurities to ensure patient safety .
Losartan Azide Impurity (Chemical Name: 5-(4′-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole) is a process-related contaminant specific to losartan manufacturing. Its chemical structure (C₂₂H₂₂ClN₉; Molecular Weight: 447.93 g/mol; CAS No. 727718-93-6) features three critical regions:
Table 1: Structural Features of Losartan Azide Impurity
Region | Functional Group | Structural Role |
---|---|---|
Tetrazole ring | 1H-tetrazole | Pharmacophore backbone |
Biphenyl linker | Biphenyl system | Connects tetrazole to imidazole |
Imidazole ring | 4-chloro-2-butylimidazole | Host for azidomethyl mutation |
Mutagenic site | Azidomethyl (–CH₂N₃) | Genotoxic functional group |
This impurity arises from the misuse of azide reagents (e.g., sodium azide, tributyltin azide) during the synthesis of losartan’s tetrazole ring. Incomplete purification allows residual azides to react with intermediate 5-(chloromethyl) losartan, forming the azidomethyl derivative [5] [6]. Analytical characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirms diagnostic fragmentation patterns, including N₂ loss from the azido group (m/z 28) and imidazole ring cleavage [1] [4].
Losartan Azide exemplifies a critical synthetic carryover impurity in angiotensin II receptor blockers (ARBs) due to three key factors:
Table 2: Risk Profile of Losartan Azide in Manufacturing
Risk Factor | Impact | Control Challenge |
---|---|---|
Mutagenicity | Ames test-positive; DNA-reactive via organic azide group | Requires control at Threshold of Toxicological Concern (TTC) of 1.5 μg/day [5] [6] |
Process Variability | Forms in late-stage synthesis under acidic conditions | Batch-specific occurrence (0.1–10 ppm) |
Analytical Co-elution | Similar hydrophobicity to losartan | Needs orthogonal chromatography (e.g., phenyl-hexyl columns) [9] |
Regulatory agencies classify it as a "potent mutagen" under ICH M7 guidelines, mandating strict limits of ≤1.5 μg/day intake. This necessitates advanced manufacturing controls, such as:
The detection of azide impurities in ARBs represents a recurring drug safety challenge, evolving through three phases:
Table 3: Timeline of Key Regulatory Actions on Azide Impurities
Year | Event | Impact |
---|---|---|
2018 | Global recalls of ARBs for nitrosamines (e.g., NDMA) | Triggered expanded impurity screening beyond nitrosamines [6] |
2021 | EDQM alert on azido impurities in "certain sartan substances" | First confirmation of losartan azide; required TTC-based controls [5] |
2021 | TGA recalls of Australian losartan/irbesartan batches | Public disclosure of AZBT detection; drug shortages [6] |
2024 | HRMS studies comparing 2018 vs. 2022 losartan tablets | Confirmed reduced azide levels post-regulation [1] [8] |
Advances in analytical technology drove regulatory responses:
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: